Cas no 932710-63-9 (4-(di-tert-butylphosphanyl)-N,N-dimethylaniline)

4-(Di-tert-butylphosphanyl)-N,N-dimethylaniline is a sterically hindered phosphine-amine hybrid ligand, notable for its electron-rich and bulky tert-butylphosphanyl group paired with a dimethylaniline moiety. This structure enhances its utility in transition metal catalysis, particularly in cross-coupling and hydrogenation reactions, where it improves stability and selectivity. The ligand’s robust tert-butyl groups provide steric protection, reducing unwanted side reactions, while the dimethylaniline component contributes to electronic tuning of metal centers. Its air-stable nature simplifies handling compared to more sensitive phosphine ligands. This compound is particularly valuable in designing efficient catalytic systems for fine chemical and pharmaceutical synthesis, offering a balance of reactivity and durability.
4-(di-tert-butylphosphanyl)-N,N-dimethylaniline structure
932710-63-9 structure
Product Name:4-(di-tert-butylphosphanyl)-N,N-dimethylaniline
CAS No:932710-63-9
MF:C16H28NP
MW:265.373985290527
MDL:MFCD09265102
CID:999522
PubChem ID:11714598
Update Time:2025-06-11

4-(di-tert-butylphosphanyl)-N,N-dimethylaniline Chemical and Physical Properties

Names and Identifiers

    • 4-(Di-tert-butylphosphino)-N,N-dimethylaniline
    • (4-Dimethylaminophenyl)di-tert-butylphosphine
    • (4-(N,N-Dimethylamino)phenyl)di-tert-butyl phosphine
    • [4-(Dimethylamino)phenyl]bis(tert-butyl)phosphine
    • 4-ditert-butylphosphanyl-N,N-dimethylaniline
    • Bis(di-tert-butyl)-4-dimethylaminophenylphosphine
    • DI-TERT-BUTYL(4-DIMETHYLAMINOPHENYL)PHOSPHINE
    • N,N-Dimethyl-4-(di-t-butylphosphino)aniline
    • A-taPhos
    • AMGN-Phos
    • Amphos
    • APhos
    • Bis(di-tert-butyl)-4-dimethylaminophenylphosphine amphos
    • 4-[Bis(1,1-dimethylethyl)phosphino]-N,N-dimethylbenzenamine (ACI)
    • (4-(N,N-Dimethylamino)phenyl)di-tert-butylphosphine
    • [(4-Dimethylaminophenyl)di(tert-butyl)phosphine
    • Di(tert-butyl)(4-dimethylaminophenyl)phosphine
    • N,N-Dimethyl 4-(di(tert-butyl)phosphino)aniline
    • 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline
    • CS-W010126
    • p-dimethylaminophenyl-di-t-butylphosphine
    • 4-ditert-butylphosphanyl-N,N-dimethyl-aniline
    • DA-00680
    • F10229
    • AS-66913
    • [4-(N,N-DIMETHYLAMINO)PHENYL]DI-T-BUTYLPHOSPHINE
    • APhos, 95%
    • EN300-193299
    • AKOS016012292
    • DTXSID10471005
    • [4-(Dimethylamino)phenyl]Bis(tertbutyl)phosphine
    • 932710-63-9
    • HY-W009410
    • C16H28NP
    • 4-(di-t-butylphosphino)-N,N-dimethylaniline
    • D4531
    • Y-200027
    • SCHEMBL616862
    • (4-(N,N-dimethylamino)phenyl)-di-t-butylphosphine
    • MDL: MFCD09265102
    • Inchi: 1S/C16H28NP/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8/h9-12H,1-8H3
    • InChI Key: IQTHEAQKKVAXGV-UHFFFAOYSA-N
    • SMILES: C1C(N(C)C)=CC=C(P(C(C)(C)C)C(C)(C)C)C=1

Computed Properties

  • Exact Mass: 265.19600
  • Monoisotopic Mass: 265.195936895g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 4
  • Complexity: 237
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 3.2Ų

Experimental Properties

  • Color/Form: No data available
  • Melting Point: 65.0 to 69.0 deg-C
  • Boiling Point: 349.1±25.0 °C at 760 mmHg
  • Flash Point: 164.9±23.2 °C
  • PSA: 16.83000
  • LogP: 4.45680
  • Sensitiveness: 对光、空气敏感.
  • Vapor Pressure: No data available

4-(di-tert-butylphosphanyl)-N,N-dimethylaniline Security Information

4-(di-tert-butylphosphanyl)-N,N-dimethylaniline Customs Data

  • HS CODE:2921420090
  • Customs Data:

    China Customs Code:

    2921420090

    Overview:

    2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

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4-(di-tert-butylphosphanyl)-N,N-dimethylaniline Production Method

Production Method 1

Reaction Conditions
Reference
Preparation of amines, hydrazones, hydrazines, and indazoles by hydroamination or cross-coupling reactions catalyzed by palladium or gold in the presence of a phosphine ligand
, World Intellectual Property Organization, , ,

Production Method 2

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine Catalysts: Cuprous acetate Solvents: Toluene ;  8 h, rt → 120 °C
1.2 Solvents: Water
Reference
Method for synthesizing [4-(N,N-dimethylamino)phenyl]dialkylphosphine
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ;  50 °C; 1 h, 60 °C; 60 °C → -30 °C
1.2 Catalysts: Cuprous chloride ;  10 min, -30 °C
1.3 -30 °C; 3 h, -30 °C → 50 °C
Reference
Preparation method of dichlorodi-tert-butyl-4-dimethylaminophenylphosphine palladium
, China, , ,

Production Method 4

Reaction Conditions
1.1 Catalysts: Bis(dibenzylideneacetone)palladium
Reference
N,N-Dimethyl 4-(Di(tert-butyl)-phosphino)aniline (Ata-phos)
Lundgren, Rylan J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-2

Production Method 5

Reaction Conditions
1.1 Solvents: Toluene ;  12 h, -10 °C → 50 °C; 50 °C → rt
1.2 Reagents: Triethylamine Solvents: Water ;  cooled
Reference
Method for preparing di-tert-butyl-4-dimethylaminophenyl phosphine and bis(di-tert-butyl-4- dimethylaminophenyl phosphine) palladium chloride
, China, , ,

Production Method 6

Reaction Conditions
1.1 Solvents: Pentane ;  2 h, 70 °C
Reference
Catalyst-Controlled 1,2- and 1,1-Arylboration of α-Alkyl Alkenyl Arenes
Bergmann, Allison M.; Dorn, Stanna K.; Smith, Kevin B.; Logan, Kaitlyn M.; Brown, M. Kevin, Angewandte Chemie, 2019, 58(6), 1719-1723

4-(di-tert-butylphosphanyl)-N,N-dimethylaniline Raw materials

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Tiancheng Chemical (Jiangsu) Co., Ltd
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Purity:99%
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Amadis Chemical Company Limited
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(CAS:932710-63-9)4-(di-tert-butylphosphanyl)-N,N-dimethylaniline
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Quantity:100g
Purity:99%
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:932710-63-9)Bis(di-tert-butyl)-4-dimethylaminophenylphosphine
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Additional information on 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline

Introduction to 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline (CAS No. 932710-63-9)

4-(di-tert-butylphosphanyl)-N,N-dimethylaniline, identified by the Chemical Abstracts Service Number (CAS No.) 932710-63-9, is a specialized organophosphorus compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its unique structural framework, combines a dimethylamino group with two bulky di-tert-butylphosphanyl substituents, making it a versatile intermediate in the synthesis of complex molecules.

The molecular structure of 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline imparts distinct electronic and steric properties, which are leveraged in various chemical transformations. The presence of the di-tert-butylphosphanyl groups enhances the compound's stability and reactivity, particularly in catalytic processes and ligand design. This has led to its exploration in the development of novel catalysts for organic synthesis, where such phosphorus-containing ligands play a crucial role in facilitating reactions under mild conditions.

In recent years, there has been a growing interest in the application of organophosphorus compounds like 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline in medicinal chemistry. The phosphorus atom's ability to act as a coordinating center allows for the design of chelating agents and metal-organic frameworks (MOFs) with potential therapeutic applications. For instance, studies have demonstrated its utility in constructing phosphine-based ligands that enhance the efficacy of transition metal-catalyzed cross-coupling reactions, which are pivotal in the synthesis of biologically active molecules.

The pharmaceutical relevance of 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline extends to its role as a precursor in the synthesis of pharmacologically relevant compounds. Researchers have investigated its derivatives as potential inhibitors of enzymes involved in metabolic pathways associated with diseases such as cancer and inflammation. The steric hindrance provided by the di-tert-butyl groups can be strategically employed to modulate binding affinities and selectivity, thereby optimizing drug-like properties.

Moreover, the compound's stability under various reaction conditions makes it an attractive candidate for industrial applications. Its resistance to hydrolysis and oxidation allows for its use in multi-step synthetic routes where harsh reagents or prolonged heating periods are required. This stability is particularly valuable in large-scale manufacturing processes where chemical integrity is paramount.

Recent advancements in computational chemistry have further illuminated the potential of 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline. Molecular modeling studies have revealed insights into its interaction with biological targets, providing a rational basis for designing modified derivatives with enhanced binding properties. These computational approaches complement experimental efforts, enabling researchers to predict structural modifications that could improve pharmacological activity.

The synthesis of 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline itself presents an intriguing challenge due to the need for precise control over regioselectivity and stereochemistry. Modern synthetic methodologies, including transition-metal-catalyzed reactions and palladium-mediated coupling processes, have been instrumental in achieving high yields and purity. These techniques not only facilitate access to this compound but also contribute to the broader toolkit available for constructing complex organophosphorus derivatives.

In conclusion, 4-(di-tert-butylphosphanyl)-N,N-dimethylaniline (CAS No. 932710-63-9) represents a fascinating compound with diverse applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it a valuable building block for advanced chemical syntheses. As research continues to uncover new methodologies and applications, this compound is poised to play an increasingly significant role in both academic and industrial settings.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:932710-63-9)[(4-(N,N-二甲氨基)苯基]二叔丁基膦
LE25894745
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:932710-63-9)4-(di-tert-butylphosphanyl)-N,N-dimethylaniline
A922750
Purity:99%
Quantity:100g
Price ($):374.0
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